2-(3-Cyano-1-pyrrolyl)phenol

Description

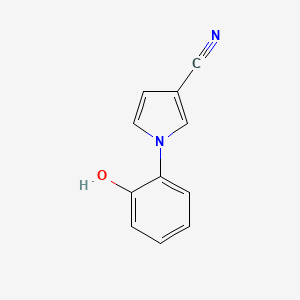

2-(3-Cyano-1-pyrrolyl)phenol is a heteroaromatic compound comprising a phenol (hydroxyphenyl) moiety linked to a pyrrole ring substituted with a cyano (-CN) group at the 3-position. Its molecular formula is C₁₁H₈N₂O, with a theoretical molecular weight of 200.20 g/mol. The cyano group confers electron-withdrawing properties, while the phenol moiety enhances solubility in polar solvents and enables hydrogen bonding.

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)pyrrole-3-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c12-7-9-5-6-13(8-9)10-3-1-2-4-11(10)14/h1-6,8,14H |

InChI Key |

OFINYGDLXWTBPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=C2)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrrole derivatives with cyano substituents and aryl/phenol linkages. A notable example is Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) (), which shares the 3-cyano-pyrrole motif but differs significantly in complexity and substituents.

Key Differences :

- Complexity: Compound 7c features a dipyrrole system with multiple substituents (methyl, phenyl, amino), whereas the target compound is monocyclic.

- Solubility: The phenol group in this compound likely enhances polar solvent compatibility compared to 7c’s ester-dominated hydrophobicity.

- Reactivity: The amino and ester groups in 7c enable nucleophilic and hydrolytic reactions, absent in the simpler target compound.

Spectroscopic and Analytical Data

- NMR Spectroscopy: Compound 7c exhibits distinct ¹³C NMR signals for the cyano carbon (δ 148.70 ppm) and aromatic carbons (δ 124–164 ppm) . The target compound’s phenol group would likely deshield adjacent carbons, shifting signals upfield compared to 7c.

- Mass Spectrometry :

- 7c shows a molecular ion peak at m/z 362 , consistent with its higher molecular weight. The target compound’s simpler structure would yield a lower molecular ion (e.g., m/z ~200).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.